molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

Cat. No. B1611984
M. Wt: 272.13 g/mol
InChI Key: AXHOUBAVZCHJKM-UHFFFAOYSA-N
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Description

“N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is a multifaceted chemical compound widely employed in the realm of scientific research1. It is characterized as a white, odorless powder1.



Synthesis Analysis

The synthesis of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is not explicitly mentioned in the search results. However, related compounds such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators23.



Molecular Structure Analysis

The molecular formula of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is C6H17IN44. Its average mass is 272.130 Da, and its monoisotopic mass is 272.049774 Da4.



Chemical Reactions Analysis

“N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is not explicitly mentioned in the context of chemical reactions in the search results. However, related compounds such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used as photoinitiators under LEDs2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” are not explicitly mentioned in the search results. However, it is known to be a white, odorless powder1.


Scientific Research Applications

1. Gene Editing

  • Application Summary : N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide (DMAMG-HI) is used in the realm of gene editing . It serves as a crucial reagent, catalyst, and intermediate in various processes .

2. Stimuli-responsive Polymersomes

  • Application Summary : DMAMG-HI is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymersomes have pH and temperature-responsive groups .
  • Methods of Application : The copolymers are characterized using GPC, 1H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes is analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures is analyzed by DLS .
  • Results or Outcomes : The polymersomes have a diameter around 80 nm . They are potentially crucial for applications such as drug delivery systems or nanoreactors .

3. Photoinitiators under LEDs

  • Application Summary : N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives are used as photoinitiators under LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm .
  • Methods of Application : The derivatives are synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
  • Results or Outcomes : The photoinitiating systems based on these derivatives are efficient in free radical photopolymerization at various wavelengths and even under a low-intensity polychromatic visible light . They also exhibit a high efficiency for cationic photopolymerization of epoxides upon diverse LEDs .

4. Cationic Polymers

  • Application Summary : DMAEMA, a compound related to N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide, is used in the production of cationic polymers .
  • Results or Outcomes : The cationic polymers produced are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

5. Gene Delivery

  • Application Summary : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA), a polymer related to N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide, is used for gene delivery .
  • Methods of Application : PDMAEMA and its copolymers form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA .
  • Results or Outcomes : PDMAEMA is often used for gene delivery .

6. 3D Printing

  • Application Summary : N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives are used as photoinitiators under LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm . The ANN2 based photoinitiating system can also be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .
  • Methods of Application : The derivatives are synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
  • Results or Outcomes : The photoinitiating systems based on these derivatives are efficient in free radical photopolymerization at various wavelengths and even under a low-intensity polychromatic visible light . They also exhibit a high efficiency for cationic photopolymerization of epoxides upon diverse LEDs .

7. Plant Transformation

  • Application Summary : Poly (2‑(N,N‑dimethylamino) ethyl methacrylate) (PDMAEMA), which possesses temperature and pH dual sensitivity, has largely been applied in animal cells, but it is rarely involved in plant cells . PDMAEMA as a gene carrier is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants .
  • Methods of Application : pGFP was efficiently condensed into the nanostructure by electrostatic interactions at an N/P (amino group from cationic polymers/phosphate group from plasmid DNA (pDNA)) ratio of 15 . After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells .
  • Results or Outcomes : Transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana . Notably, PDMAEMA showed lower cytotoxicity than PEI upon incubation with Nicotiana benthamiana leaves .

Safety And Hazards

“N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” is a chemical compound that requires careful handling due to its potential hazards6.


Future Directions

The future directions of “N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide” are not explicitly mentioned in the search results. However, related compounds such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used for the synthesis of interpenetrated polymer networks and adapted for 3D printing2.


properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOUBAVZCHJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594670
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

CAS RN

849776-24-5
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Annual - digitalcommons.colby.edu
Hurricane Katrina was not just a natural disaster, but an interrelated set of four disasters, three of which were unnatural. First and most evidently, the storm was strong enough to qualify …
Number of citations: 2 digitalcommons.colby.edu

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